molecular formula C6H6BrN3O2 B6218638 2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2751614-53-4

2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6218638
CAS No.: 2751614-53-4
M. Wt: 232
InChI Key:
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Description

2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves the bromination of a precursor pyrazolo[1,5-a]pyrazine compound. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation of the hydroxyl group would yield a ketone derivative .

Scientific Research Applications

2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its inhibitory activity against certain enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one: This compound shares a similar core structure but has different substituents, which can lead to different chemical and biological properties.

    Other Pyrazolo[1,5-a]pyrazine Derivatives: Various derivatives with different substituents on the pyrazolo[1,5-a]pyrazine core can exhibit unique properties and applications.

Uniqueness

2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the presence of both bromine and hydroxyl functional groups, which provide distinct reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

CAS No.

2751614-53-4

Molecular Formula

C6H6BrN3O2

Molecular Weight

232

Purity

95

Origin of Product

United States

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